![molecular formula C20H32O B1259916 [(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)
[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol is a natural product found in Cryptomeria japonica, Aristolochia elegans, and other organisms with data available.
Scientific Research Applications
Helical Motifs in β-Peptides
Research indicates that certain homo-oligomers using trans-2-aminocyclohexanecarboxylic acid monomers form helical structures in methanol solution. These structures, including 10-helical and 14-helical motifs, are significant in understanding protein folding processes and designing peptide-based materials (Hetényi et al., 2005).
Synthesis of Vitamin E Analogues
A study on the synthesis of α-Tocopherol and α-Tocotrienol, important antioxidants, involved the reaction of trimethyl-hydroquinone with other compounds in methanol, showcasing the utility of the compound in synthesizing nutritionally relevant molecules (Scott et al., 1976).
Taxane Diterpene Series Research
In the taxane diterpene series, studies demonstrated the formation of tetracyclic and tricyclic compounds in methanol, contributing to the understanding of the structure and synthesis of naturally occurring taxane derivatives (Cervantes et al., 1986).
Structural Elucidation in Organic Chemistry
The compound has been used in studies to understand the geometry of complex organic structures, such as in the analysis of certain tetracyclic and tricyclic compounds (Beddoes et al., 1996).
Study of Oxetane Formation
Research involving the formation of oxetane through 1,3-migration in certain cations highlighted the importance of methanol in facilitating these chemical transformations (Mosimann & Vogel, 2000).
Photochemistry and Photobiology
Studies in photochemistry, such as the photo-Nazarov cyclisation of cyclohexenyl compounds, have utilized methanol solutions to understand reaction mechanisms in organic chemistry (Leitich et al., 2001).
properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16-,17+,19-,20+/m1/s1 |
InChI Key |
BYNLGAZDLCEGRX-YTYFBAJQSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |
synonyms |
ent-kaur-15-en-17-ol kaur-15-en-17-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



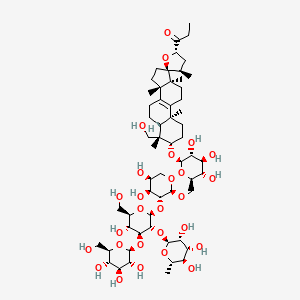
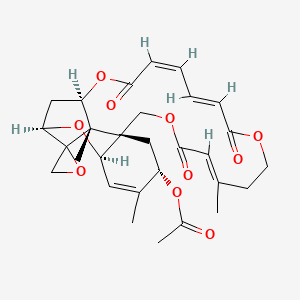
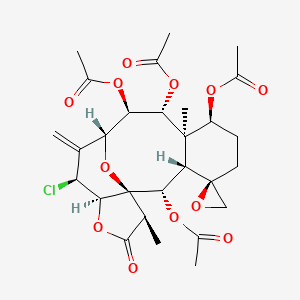



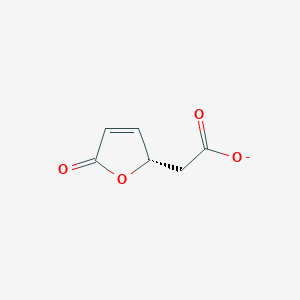
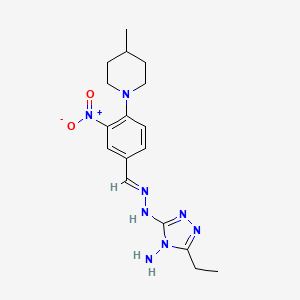
![2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1259849.png)
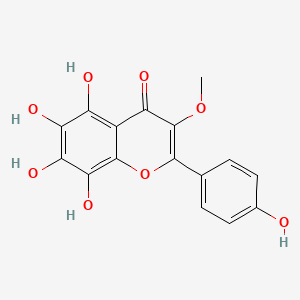

![[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B1259853.png)
![N-[[(1R,2S,10R,13R)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1259854.png)
